molecular formula C12H23NO10 B027736 Polylactosamine CAS No. 100787-31-3

Polylactosamine

Cat. No. B027736
M. Wt: 341.31 g/mol
InChI Key: LAVNEPYDFKGEOD-JVCRWLNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Polylactosamine is a complex carbohydrate that is composed of repeating units of N-acetyllactosamine (LacNAc). It is an essential component of the cell surface glycans and plays a crucial role in various biological processes. The unique structure of polylactosamine makes it a promising biomaterial for a wide range of applications, including drug delivery, tissue engineering, and immunotherapy.

Scientific Research Applications

Polylactosamine and Immunity

Polylactosamine plays a significant role in the immune system. It is a crucial structure in glycans on glycoproteins and glycolipids and is involved in various biological processes. The functions of polylactosamine in immunity are not yet fully understood, but recent studies using knockout mouse strains lacking genes related to polylactosamine biosynthesis have shed light on its role. These studies are ongoing and continue to reveal important insights into polylactosamine functions in immunity (Togayachi, 2014).

Role in Cancer and Cellular Development

Polylactosamine is expressed in specific cells and tissues associated with development and carcinogenesis. Its expression patterns in invasive and premalignant lesions of the uterus cervix have been studied, showing potential roles in cancer progression. The expression of polylactosamine and related glycosyltransferases may be involved in the progression of premalignant lesions and potentially serve as a prognostic indicator in uterine lesions (Clark et al., 2014).

Polylactosamine Synthesis and Biological Functions

The synthesis of polylactosamine and its biological functions have been explored through studies on knockout mice. These studies reveal that polylactosamine has a crucial role in immunological biofunctions, affecting the activation and proliferation of lymphocytes. The lack of polylactosamine on receptor molecules can lead to hyperactivation of lymphocytes, indicating its significant role in immune system regulation (Togayachi et al., 2010).

Enzymatic Synthesis and Therapeutic Potential

The enzymatic in vitro synthesis of polylactosamine can create scaffolds for multiple selectin-binding saccharide determinants. This synthesis process has potential applications in achieving local immunosuppression and could be used in the prevention of gamete adhesion and inhibition of bacterial and viral adhesion to host tissues (Renkonen, 2000).

Polylactosamine in Tumor Cell Inhibition

Studies have shown that triptolide, a bioactive natural product, can inhibit cancer cell invasion and migration by affecting the synthesis of polylactosamine chains. This indicates that manipulating polylactosamine expression can be a novel therapy approach in cancer treatment, particularly in breast cancer and hepatic carcinoma (Yuan et al., 2016).

Glycosylation and Cellular Functions

The synthesis of polylactosamine involves key enzymes that regulate its production and are linked to a range of cellular functions from differentiation to metastasis. Understanding these enzymes' associations provides insights into the regulation of polylactosamine production and its potential therapeutic implications (Lee et al., 2009).

properties

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO10/c13-4(1-14)7(18)11(5(17)2-15)23-12-10(21)9(20)8(19)6(3-16)22-12/h1,4-12,15-21H,2-3,13H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVNEPYDFKGEOD-JVCRWLNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100787-31-3
Record name Polylactosamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100787-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

341.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

CAS RN

13000-25-4, 100787-31-3
Record name 2-Amino-2-deoxy-4-O-β-D-galactopyranosyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13000-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013000254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polylactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100787313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006591
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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